Denfivontinib

FLT3 inhibitor TKD mutation D835Y resistance

Denfivontinib (G-749) is an ATP-competitive FLT3 inhibitor with nanomolar potency against wild-type, D835Y (IC50=0.6 nM), and ITD/F691L (IC50=38.1 nM) mutants where quizartinib exhibits substantial activity loss. It co-inhibits Mer (IC50=1 nM) and Aurora B (IC50=6 nM). This broad-spectrum, resistance-overcoming profile makes it the definitive chemical probe for preclinical AML models harboring acquired resistance mutations. Procure for mutant screening panels, combination therapy exploration, and SAR reference standards.

Molecular Formula C25H25BrN6O2
Molecular Weight 521.4 g/mol
CAS No. 1457983-28-6
Cat. No. B612022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDenfivontinib
CAS1457983-28-6
SynonymsG749;  G-749;  G 749
Molecular FormulaC25H25BrN6O2
Molecular Weight521.4 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)NC2=NC3=C(C(=O)NC=C3Br)C(=N2)NC4=CC=C(C=C4)OC5=CC=CC=C5
InChIInChI=1S/C25H25BrN6O2/c1-32-13-11-17(12-14-32)29-25-30-22-20(26)15-27-24(33)21(22)23(31-25)28-16-7-9-19(10-8-16)34-18-5-3-2-4-6-18/h2-10,15,17H,11-14H2,1H3,(H,27,33)(H2,28,29,30,31)
InChIKeySXWMIXPJPNCXQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Denfivontinib (G-749) FLT3 Inhibitor Procurement: Technical Specifications and Comparator Baseline


Denfivontinib (also known as G-749; CAS 1457983-28-6) is an orally bioavailable, ATP-competitive inhibitor of FMS-like tyrosine kinase 3 (FLT3) [1]. It exhibits potent inhibitory activity against both wild-type FLT3 and mutant forms, including FLT3-ITD (internal tandem duplication) and FLT3-TKD (tyrosine kinase domain) point mutations such as D835Y [2]. The compound is classified as a small-molecule kinase inhibitor in the pyrido[4,3-d]pyrimidin-5(6H)-one chemical series and has reached Phase II clinical investigation for acute myeloid leukemia (AML) [1]. Its primary procurement relevance lies in preclinical research settings where broad-spectrum FLT3 mutant inhibition is required, particularly for models harboring resistance-conferring mutations [3].

Denfivontinib vs. In-Class FLT3 Inhibitors: Why Direct Substitution Is Not Scientifically Valid


FLT3 inhibitors are not functionally interchangeable due to substantial divergence in their mutant coverage spectra and off-target kinase inhibition profiles [1]. The FLT3-TKD mutation D835Y confers primary resistance to type II inhibitors such as quizartinib (AC220), and secondary mutations such as ITD/F691L emerge under therapeutic pressure from multiple FLT3 inhibitors [2]. Consequently, a compound's specific activity profile against these clinically relevant mutants dictates its appropriate experimental application. Denfivontinib maintains low-nanomolar potency against D835Y and ITD/F691L mutants where quizartinib exhibits substantial loss of activity [3]. Additionally, Denfivontinib's potent co-inhibition of Mer tyrosine kinase (IC50 = 1 nM) and Aurora B (IC50 = 6 nM) distinguishes it from more selective FLT3 inhibitors [4]. Substituting one FLT3 inhibitor for another without accounting for these differential characteristics will yield non-comparable experimental outcomes and confounded mechanistic interpretation.

Denfivontinib Comparative Evidence: Quantified Differentiation Against Quizartinib and Other FLT3 Inhibitors


Biochemical Potency Against FLT3 D835Y Mutant: Denfivontinib vs. Quizartinib (AC220)

In biochemical kinase assays using time-resolved fluorescence resonance energy transfer (TR-FRET), Denfivontinib inhibits the FLT3-D835Y mutant with an IC50 of 0.6 ± 0.2 nM, whereas quizartinib (AC220) exhibits an IC50 of 28.2 ± 2.1 nM against the same mutant [1]. This represents an approximately 47-fold difference in potency favoring Denfivontinib. The D835Y mutation is a clinically significant tyrosine kinase domain (TKD) point mutation that confers primary resistance to type II FLT3 inhibitors including quizartinib, making this differential potency directly relevant to experimental design in resistance models [2].

FLT3 inhibitor TKD mutation D835Y resistance AML

Potency Retention Against FLT3-ITD/F691L Secondary Resistance Mutant: Denfivontinib vs. Quizartinib

In Ba/F3 cellular models expressing the FLT3-ITD/F691L double mutant (a gatekeeper mutation that emerges as a mechanism of acquired resistance to multiple FLT3 inhibitors), Denfivontinib exhibits an IC50 of 38.1 ± 6.6 nM [1]. In contrast, quizartinib (AC220) shows substantially weaker inhibition against this same mutant, with an IC50 of 194.2 ± 28.0 nM [1]. The approximately 5.1-fold difference in potency demonstrates Denfivontinib's superior retention of activity against this clinically relevant resistance mutant. Cross-study data confirm that the F691L mutation also confers resistance to other FLT3 inhibitors including gilteritinib (IC50 = 98.4 nM in transfected Ba/F3 cells) [2].

FLT3 inhibitor F691L gatekeeper mutation secondary resistance AML

Distinctive Off-Target Kinase Inhibition Profile: Mer and Aurora B Co-Inhibition

Denfivontinib exhibits potent co-inhibition of Mer tyrosine kinase (IC50 = 1 nM) and Aurora B kinase (IC50 = 6 nM) as documented in off-target selectivity profiling [1]. This dual FLT3/MerTK inhibitory profile distinguishes it from more selective FLT3 inhibitors. The compound's activity against Mer is comparable to its potency against FLT3 wild-type (IC50 = 0.4 nM) and exceeds its potency against many other off-target kinases including RET (IC50 = 9 nM), VEGFR1 (IC50 = 18 nM), Fms (IC50 = 19 nM), and Axl (IC50 = 20 nM) [1]. The source authors acknowledge that 'the inhibition of aurora B and Mer in addition to inhibition of activated FLT3 disease pathways may contribute to a significant antileukemic effect' [2]. While this promiscuity limits the compound's utility as a selective mechanistic probe, it may confer experimental advantages in systems where MerTK or Aurora B co-inhibition is therapeutically relevant [3].

kinase selectivity MerTK Aurora B off-target activity FLT3 inhibitor

Denfivontinib as a Validated Scaffold for Next-Generation FLT3 Inhibitor Development with Enhanced Kinase Selectivity

Denfivontinib serves as a validated chemical scaffold from which structurally optimized derivatives with markedly improved selectivity profiles have been developed. In a 2024 structure-activity relationship (SAR) study utilizing structure simplification and scaffold hopping strategies, the Denfivontinib-derived analog MY-10 demonstrated potent inhibition of FLT3-ITD (IC50 = 6.5 nM) and FLT3-D835Y (IC50 = 10.3 nM) while exhibiting no detectable inhibitory activity against c-KIT kinase (IC50 > 100 μM) [1]. This represents a substantial improvement in c-KIT selectivity compared to the parent compound Denfivontinib, which inhibits c-KIT with an IC50 of 142 nM [2]. The scaffold optimization successfully decoupled FLT3 inhibitory potency from c-KIT cross-reactivity, providing a validated template for developing next-generation FLT3 inhibitors with reduced off-target liability.

structure-activity relationship SAR c-KIT selectivity scaffold hopping FLT3 inhibitor

Denfivontinib Research Application Scenarios: Evidence-Based Use Cases


FLT3 Inhibitor Resistance Modeling with TKD (D835Y) and Gatekeeper (F691L) Mutants

Denfivontinib is indicated for preclinical AML models requiring FLT3 inhibition in the context of resistance-conferring mutations. Based on direct comparative data, Denfivontinib maintains nanomolar potency against FLT3-D835Y (IC50 = 0.6 nM) and FLT3-ITD/F691L (IC50 = 38.1 nM) mutants where quizartinib exhibits substantial loss of activity (IC50 = 28.2 nM and 194.2 nM, respectively) [1]. This makes Denfivontinib the appropriate choice for experiments investigating acquired resistance mechanisms or for screening combination therapies in mutant-positive contexts.

Dual FLT3/MerTK Pathway Inhibition in Leukemia Cell Models

Denfivontinib should be considered for experimental systems where concurrent inhibition of FLT3 and MerTK signaling pathways is mechanistically relevant. The compound exhibits potent Mer inhibition (IC50 = 1 nM) that is comparable to its FLT3 inhibitory activity (IC50 = 0.4-0.6 nM) [2]. Given that MerTK is ectopically expressed in many leukemias and contributes to leukemogenesis, this dual inhibitory profile may confer experimental advantages in models where MerTK signaling drives proliferation independent of FLT3 mutation status [3]. Researchers should employ appropriate controls including selective FLT3 inhibitors to parse FLT3-specific effects.

Chemical Biology and SAR Studies Using Denfivontinib as a Reference Scaffold

Denfivontinib serves as a validated chemical scaffold for medicinal chemistry and structure-activity relationship (SAR) investigations. The compound's pyrido[4,3-d]pyrimidin-5(6H)-one core has been successfully optimized using structure simplification and scaffold hopping strategies to generate derivatives with substantially improved kinase selectivity profiles, as demonstrated by analog MY-10 which achieved >700-fold improved c-KIT selectivity (c-KIT IC50 > 100 μM) while retaining FLT3 inhibitory potency [4]. Procurement of Denfivontinib as a reference standard enables comparative evaluation of novel FLT3 inhibitor candidates during lead optimization.

FLT3 Wild-Type and Broad-Spectrum Mutant Panel Screening

Denfivontinib is suitable for broad-spectrum FLT3 inhibition in biochemical and cellular assays encompassing multiple clinically relevant mutants. The compound demonstrates potent inhibitory activity against FLT3 wild-type (IC50 = 0.4 nM), FLT3-D835Y (IC50 = 0.6 nM), and maintains cellular IC50 values <10 nM against Ba/F3 cells expressing FLT3-ITD/N676D, FLT3-ITD/F691L, FLT3-D835Y, and FLT3-D835Y/N676D mutants . This comprehensive mutant coverage supports its use as a pan-FLT3 inhibitor control in mutant screening panels and for establishing baseline FLT3 dependency in leukemia cell lines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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